molecular formula C17H16ClN3O4S B5134166 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide

4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide

Cat. No. B5134166
M. Wt: 393.8 g/mol
InChI Key: HQIKUICLVWLNAV-UHFFFAOYSA-N
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Description

4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide, commonly known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. CP-690,550 has been extensively studied for its potential therapeutic uses in various autoimmune and inflammatory diseases.

Mechanism of Action

CP-690,550 is a selective inhibitor of 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3, a tyrosine kinase that plays a key role in the 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide-STAT signaling pathway. The 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide-STAT pathway is involved in the regulation of immune cell function and cytokine production. By inhibiting 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3, CP-690,550 blocks the signaling pathway, resulting in the suppression of immune cell activation and cytokine production. This leads to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of immune cells, such as T cells and B cells. CP-690,550 has also been shown to reduce the severity of disease in animal models of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of CP-690,550 is its selectivity for 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in clinical trials. However, CP-690,550 has some limitations for lab experiments. The compound is highly lipophilic, which can make it difficult to work with in aqueous solutions. CP-690,550 is also a potent inhibitor of 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3, which can make it challenging to study the downstream effects of 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3 inhibition.

Future Directions

CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune and inflammatory diseases. However, there are still many unanswered questions about the compound's mechanism of action and long-term safety. Future research directions for CP-690,550 could include studying its effects on specific immune cell populations, investigating its potential use in combination with other therapies, and exploring its potential use in other disease indications. Additionally, further studies are needed to fully understand the long-term safety and potential side effects of CP-690,550.

Synthesis Methods

CP-690,550 is synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 4-chlorophenylacetic acid to form an intermediate compound. The intermediate is then reacted with pyrrolidine-2,5-dione to form the final product, CP-690,550. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic uses in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be effective in reducing inflammation and suppressing the immune system by inhibiting the 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide-STAT signaling pathway. CP-690,550 has also been studied for its potential use in preventing transplant rejection and treating graft-versus-host disease.

properties

IUPAC Name

4-[[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c18-12-3-5-13(6-4-12)21-16(22)9-15(17(21)23)20-10-11-1-7-14(8-2-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIKUICLVWLNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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